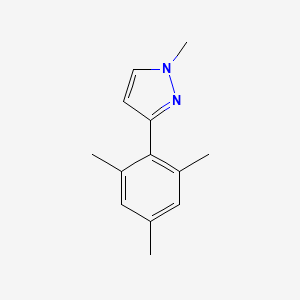
3-Mesityl-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mesityl-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The mesityl group (2,4,6-trimethylphenyl) attached to the pyrazole ring enhances its stability and reactivity, making it a valuable compound in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesityl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of mesityl hydrazine with 1,3-diketones or β-keto esters . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Mesityl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and various substituted pyrazoles depending on the reagents and conditions used .
Applications De Recherche Scientifique
3-Mesityl-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Mesityl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a mesityl group.
1-Methyl-3-trifluoromethyl-1H-pyrazole: Contains a trifluoromethyl group, which imparts different chemical properties.
3-Amino-1-methyl-1H-pyrazole: Features an amino group, leading to different reactivity and applications.
Uniqueness
3-Mesityl-1-methyl-1H-pyrazole is unique due to the presence of the mesityl group, which enhances its stability and reactivity compared to other pyrazole derivatives. This makes it particularly valuable in applications requiring robust and reactive compounds .
Propriétés
Formule moléculaire |
C13H16N2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
1-methyl-3-(2,4,6-trimethylphenyl)pyrazole |
InChI |
InChI=1S/C13H16N2/c1-9-7-10(2)13(11(3)8-9)12-5-6-15(4)14-12/h5-8H,1-4H3 |
Clé InChI |
GHSNOCRNPROMPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=NN(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)
![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)

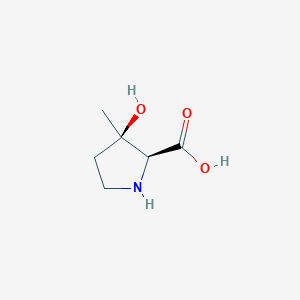
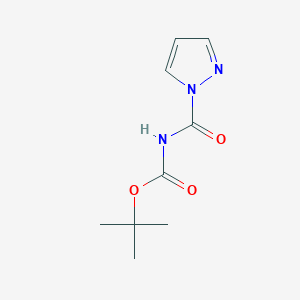
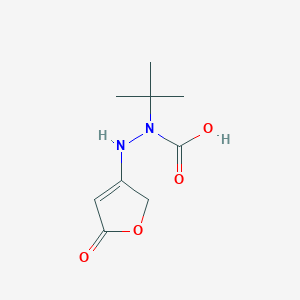
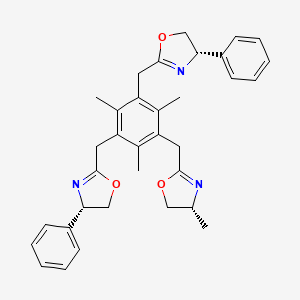
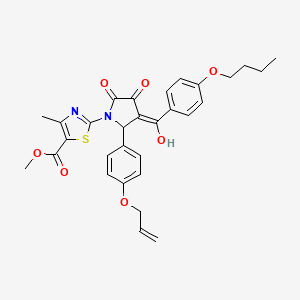
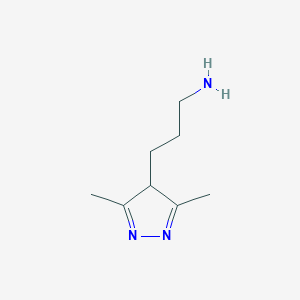
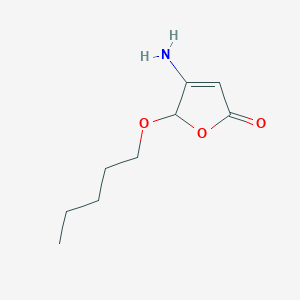
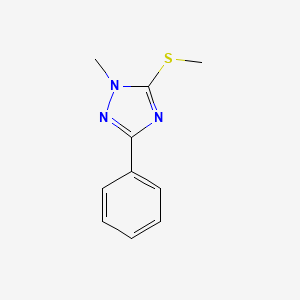
![((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine)](/img/structure/B12873350.png)
![2-Bromo-4-iodobenzo[d]oxazole](/img/structure/B12873351.png)
